trifluoromethanesulfonyl isocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

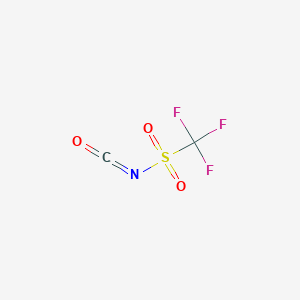

trifluoromethanesulfonyl isocyanate is a versatile chemical compound with the formula CF₃SO₂NCO. It is a colorless, crystalline substance that is a derivative of isocyanate. The trifluoromethylsulfonyl group (CF₃SO₂-) in this compound is a strong electron-withdrawing group, imparting unique properties to trifluoromethylsulfonyl isocyanate. This compound has gained popularity in various fields of research and industry due to its unique chemical properties and reactivity.

作用机制

Target of Action

Trifluoromethanesulfonyl isocyanate, also known as trifluoromethylsulfonyl isocyanate or trifluoromethane-sulfonyl isocyanate, is primarily used in the field of organic chemistry as a reagent . Its primary targets are various organic compounds, particularly those containing nucleophilic oxygen atoms .

Mode of Action

The compound is involved in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It is used to efficiently synthesize triflates and triflamides . The compound’s mode of action involves the exchange of a fluoride ion at the electrophilic sulfur center of the molecule .

Biochemical Pathways

The SuFEx chemistry allows selective and efficient installation of linkages around the S(VI) core . This chemistry has enabled a range of applications in synthesis and materials . Various OH-containing materials of different acidities and nucleophilicities have been shown to react cleanly at the sulfur center, transforming them into useful electrophiles for further derivatization .

Result of Action

The result of the action of this compound is the formation of new compounds through the SuFEx reaction . For example, it can convert aliphatic alcohols into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other reactive species.

准备方法

trifluoromethanesulfonyl isocyanate can be synthesized from various starting materials. One common method involves the reaction of trifluoromethylsulfonyl chloride with hydroxylamine hydrochloride in nitromethane. Another method includes the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides . Industrial production methods often involve the use of nonphosgene approaches, which are safer and more environmentally friendly compared to traditional phosgene-based methods .

化学反应分析

trifluoromethanesulfonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts readily with nucleophiles such as alcohols, amines, and thiols to form urea derivatives.

Thiol-Isocyanate Click Reactions: This compound is used in thiol-isocyanate click reactions to form thiourethanes

Hydrolysis: It reacts with water to form carbamate or imidic acid.

Common reagents and conditions used in these reactions include polar organic solvents like acetone, acetonitrile, and dichloromethane. Major products formed from these reactions include urea derivatives and thiourethanes .

科学研究应用

trifluoromethanesulfonyl isocyanate has extensive applications in scientific research due to its unique properties:

Chemistry: It is used in the synthesis of diverse compounds, facilitating advancements in organic chemistry.

Biology: It is employed in the modification of imide groups in hybrid gel polymer electrolytes, enhancing ionic conductivity and electrochemical stability.

Medicine: It is used in drug discovery and development, particularly in the synthesis of trifluoromethylated pharmaceutical compounds.

Industry: It is used in the production of advanced materials, including polymeric surfaces and microcapsules

相似化合物的比较

trifluoromethanesulfonyl isocyanate can be compared with other trifluoromethylated compounds such as:

Trifluoromethyltrimethylsilane (TMSCF₃): Used as a nucleophilic trifluoromethylating agent.

Sodium Trifluoroacetate: Used for trifluoromethylations of aromatic halides.

Trifluoroiodomethane: Used in aromatic coupling reactions.

The uniqueness of trifluoromethylsulfonyl isocyanate lies in its strong electron-withdrawing trifluoromethylsulfonyl group, which imparts higher reactivity and stability in its reactions compared to other trifluoromethylated compounds.

属性

IUPAC Name |

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAMMLMNJOOSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)C(F)(F)F)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2746454.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746455.png)

![Tert-butyl 4-[2-(4-methoxyphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2746456.png)

![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746465.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)